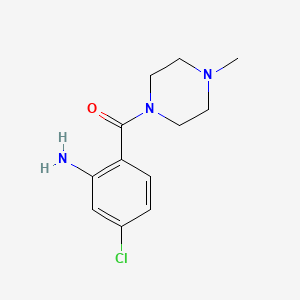

(2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-amino-4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYORSBJBQHVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles or nucleophiles; reactions are conducted in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl or piperazine derivatives .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) (2-Aminophenyl)(4-chlorophenyl)methanone (CAS: 57479-65-9)

- Structural Difference : Replaces the 4-methylpiperazine group with a 4-chlorophenyl ring.

- Molecular weight is lower (~265 g/mol), impacting pharmacokinetics .

(b) (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 1-methylpiperazine, followed by reduction .

- Role : Intermediate in synthesizing kinase inhibitors (e.g., compound w3 in ), highlighting the importance of substituent positioning on bioactivity .

(c) 2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienylmethanone (CAS: 1394867-58-3)

- Structural Difference : Incorporates a thienyl ring and additional substituents (fluorophenyl, phenylpiperazinyl).

- Molecular Weight: ~506 g/mol (C₂₈H₂₅ClFN₃OS), significantly larger than the target compound.

Piperazine Modifications

(a) (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone

- Structural Difference : Replaces the chlorophenyl group with a 1-pentylindole moiety.

(b) 4-(2-hydroxyethyl)piperazin-1-ylmethanone

Electronic and Reactivity Profiles

- Piperazine-containing compounds like the target exhibit moderate hardness due to delocalized electron pairs on nitrogen, making them less reactive toward electrophiles compared to simpler aryl ketones .

- Noncovalent Interactions: The 4-chloro substituent enhances halogen bonding, while the amino group facilitates hydrogen bonding.

Biological Activity

(2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone, also known by its CAS number 926202-02-0, is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure with an amino group, a chlorophenyl group, and a methylpiperazine moiety, which may contribute to its pharmacological properties.

The molecular formula of (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone is , with a molecular weight of 344.84 g/mol. The compound can be synthesized through the reaction of 2-amino-4-chlorobenzoyl chloride and 4-methylpiperazine, typically in the presence of bases like triethylamine to facilitate the reaction .

Anticancer Properties

Research indicates that (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone exhibits significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, it has demonstrated anti-leukemic effects, making it a candidate for further investigation in cancer therapies .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell integrity .

Enzyme Inhibition

In addition to its antimicrobial properties, (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone has been identified as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Study on Anticancer Activity

A study conducted by Lefranc et al. (2013) explored the anticancer potential of piperazine derivatives, including (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone. The results demonstrated that the compound effectively inhibited the proliferation of cancer cells in vitro, suggesting a pathway for further development as an anticancer agent .

Study on Antimicrobial Activity

In another study focusing on the antimicrobial efficacy of piperazine derivatives, researchers found that (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone showed promising results against multiple bacterial strains. The study emphasized the need for additional research to fully understand the mechanisms behind its antibacterial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone | Structure | Anticancer, Antimicrobial |

| (2-Amino-4-chlorophenyl)(4-ethylpiperazin-1-yl)methanone | Similar structure with ethyl substitution | Potentially similar biological activity but less studied |

| (2-Amino-4-chlorophenyl)(4-phenyipiperazin-1-yl)methanone | Contains a phenyl group on piperazine | Different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 2-amino-4-chlorobenzoic acid derivatives with 4-methylpiperazine. Key steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt or carbodiimides under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .

- Protection/deprotection strategies : The 2-amino group on the phenyl ring may require protection (e.g., Boc groups) to prevent side reactions during coupling .

- Optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for amine:carbonyl precursor) are critical for minimizing byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm the piperazine ring environment (δ 2.3–3.5 ppm for N-methyl protons) and the methanone carbonyl (δ ~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (315.8 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmacological studies) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Receptor binding assays : Radioligand displacement studies for serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-based psychotropics .

- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to establish IC values .

Advanced Research Questions

Q. How can structural modifications of the 4-methylpiperazine moiety alter bioactivity, and what computational tools support this analysis?

- Methodological Answer :

- Substituent effects : Replacing the 4-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) may enhance blood-brain barrier penetration, as predicted by LogP calculations (e.g., Schrödinger Suite) .

- Molecular docking : AutoDock Vina or Glide can model interactions with target proteins (e.g., 5-HT receptors) to prioritize analogs .

- Case study : Analogues with fluorophenyl substitutions (see ) showed 2–3× higher binding affinity in vitro .

Q. How should researchers resolve contradictions in reported pharmacological data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions (pH 7.4, 37°C) to reduce variability .

- Meta-analysis : Compare data from structurally related compounds (e.g., ’s Compound B) to identify trends in substituent-activity relationships .

- Orthogonal validation : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays show discrepancies .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes to identify metabolic hotspots (e.g., N-demethylation of piperazine) .

- Stabilization : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to slow CYP450-mediated oxidation .

- Prodrug approaches : Esterification of the methanone group improves oral bioavailability in preclinical models .

Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.